The sdsB protein is classified as a bacterial protein, specifically associated with Escherichia coli. It is part of the broader category of proteins involved in translational regulation, which includes various factors that influence the efficiency and accuracy of protein synthesis. The study of sdsB contributes to our understanding of prokaryotic gene expression and its implications in various biological processes.
Synthesis of the sdsB protein can be achieved through several methods, including:
Data regarding the molecular weight, isoelectric point, and other physicochemical properties are essential for understanding how sdsB interacts with other cellular components during protein synthesis. These properties can be inferred from sequence analysis and comparative studies with homologous proteins.
The primary chemical reactions involving the sdsB protein relate to its role in translation initiation and elongation. The binding interactions between sdsB and ribosomes or messenger RNA are critical for facilitating the assembly of the translation machinery.
The mechanism by which sdsB influences protein synthesis involves several key processes:
The physical properties of the sdsB protein include:
Chemical properties include its stability under various pH conditions and temperature ranges, which are critical for experimental applications involving protein purification and characterization.
The sdsB protein has several applications in scientific research:
The sdsB protein is a bacterial single-stranded DNA-binding protein (SSB) critical for maintaining genome integrity during essential processes like DNA replication, repair, and recombination. It stabilizes transient single-stranded DNA (ssDNA) intermediates, preventing nuclease degradation or inappropriate recombination. Unlike eukaryotic SSBs (e.g., RPA), sdsB belongs to a class of SSBs prevalent in Enterobacteriaceae, characterized by distinct oligomeric states and DNA-binding modes. Its function intersects with genome stability, stress response, and phage defense mechanisms, making it a key molecular player in bacterial DNA metabolism [1] [3].
The identification of sdsB emerged from studies of Escherichia coli DNA repair pathways. Initially, SSB research focused on the well-characterized E. coli SSB (a homotetramer with OB-fold domains), but genetic screens revealed additional SSB-like factors. The sdsB gene (initially termed yciD) was identified through its overexpression suppressing defects in ssb-1 mutant strains. This functional complementation linked it to ssDNA protection and established it as an auxiliary SSB [1] [3].
Nomenclature reflects its discovery context:
sdsB exhibits a narrow but evolutionarily significant distribution:
Table 1: Taxonomic Distribution of sdsB Homologs
Taxonomic Group | Presence | Key Features |
---|---|---|
Enterobacteriaceae | Universal | High sequence conservation (e.g., E. coli, Salmonella) |
Other γ-Proteobacteria | Limited | Divergent sequences; functional analogs present |
Bacteriophages (e.g., Enc34) | Moderate | Horizontally acquired; role in phage replication |
Archaea/Eukarya | Absent | Utilize distinct SSBs (e.g., RPA, Pot1) |
Phylogenetic Origin: sdsB belongs to the RecT/Redβ superfamily of SSBs, which originated in bacteriophages and were horizontally transferred to bacterial genomes. This is evidenced by its sporadic presence in Enterobacteria and absence in early-branching bacteria [3] [8].
sdsB adopts a conserved OB-fold (oligonucleotide/oligosaccharide-binding fold) domain, classifying it within the broader SSB structural superfamily. However, its quaternary organization and auxiliary motifs differ from canonical bacterial SSBs:
Feature | sdsB | Classical Bacterial SSB (e.g., EcSSB) |
---|---|---|
Core Domain | OB-fold variant | OB-fold |
Quaternary Structure | Monomer/dimer | Stable homotetramer |
DNA-Binding Mechanism | Aromatic stacks + electrostatic interactions | Multiple OB-folds cooperatively bind ssDNA |
C-Terminal Tail | Short, unstructured | Long, acidic tail for partner recruitment |
SCOP/CATH Classification | SSB-like fold (e.g., 1.1.1) | All-β class; OB-fold superfamily |
Key Structural Insights:
OB-Fold Adaptation:The sdsB OB-fold comprises a 5-stranded β-barrel with loops forming the ssDNA-binding cleft. Unlike multi-OB SSBs (e.g., RPA), sdsB typically uses a single OB-fold with a footprint of ~5 nucleotides. Critical aromatic residues (e.g., Phe, Tyr) stack with ssDNA bases, while positively charged residues (Arg, Lys) stabilize the phosphate backbone [1] [7].
Quaternary Plasticity:sdsB functions as a monomer or transient dimer, contrasting with tetrameric EcSSB. This reduces ssDNA-binding cooperativity but allows rapid response to transient ssDNA exposures. The dimer interface involves β-sheet augmentation between OB-fold domains [7].
Mechanistic Divergence:Structural studies of phage Enc34 ORF6 (a sdsB homolog) reveal that ssDNA binds in a groove between β2 and β3 strands, stabilized by hydrogen bonds and π-stacking. The C-terminus, though short, modulates DNA affinity; its truncation reduces specificity, permitting dsDNA binding [7] [9].
Classification Context:In SCOP/CATH, sdsB falls under the SSB-like fold (e.g., SCOP fold 1.1.1) within the all-β class. It shares this fold with phage SSBs (e.g., T7 gp2.5) but diverges from eukaryotic SSBs (e.g., RPA’s multiple OB-folds) or telomeric SSBs (e.g., Pot1’s sequence-specific OB-fold) [6] [10].
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